

Application Note: HPLC-Based Quantification of (-)-Cornigerine in Plant Extracts

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Compound of Interest

Compound Name: (-)-Cornigerine

Cat. No.: B1220179

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Introduction

(-)-Cornigerine is a colchicinoid alkaloid found in plants of the *Colchicum* and *Corydalis* genera.[1] Like its well-known analogue, colchicine, **(-)-Cornigerine** exhibits potent antimitotic activity by inhibiting tubulin polymerization. This mechanism of action makes it a compound of interest for cancer research and drug development.[1] Accurate and precise quantification of **(-)-Cornigerine** in plant extracts is crucial for phytochemical analysis, standardization of herbal preparations, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of **(-)-Cornigerine** in plant extracts using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), methods widely employed for the analysis of isoquinoline alkaloids due to their high resolution and sensitivity.

Principle of the Method

The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (typically C18) and the mobile phase is a mixture of water and an organic solvent (like acetonitrile or methanol). This technique separates compounds based on their hydrophobicity. **(-)-Cornigerine**, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. Detection is typically performed using a UV detector, as colchicinoid alkaloids exhibit strong absorbance in the UV spectrum. For higher sensitivity and specificity, particularly in complex matrices like plant extracts, coupling the liquid

chromatography system to a mass spectrometer (LC-MS) is advantageous. Quantification is achieved by comparing the peak area of **(-)-Cornigerine** in the sample to a calibration curve generated from reference standards.

Experimental Protocols

Sample Preparation: Extraction of **(-)-Cornigerine** from Plant Material

Materials:

- Dried and powdered plant material (e.g., leaves, corms, or flowers of *Colchicum* or *Corydalis* species)
- Methanol (HPLC grade)
- Dichloromethane (HPLC grade)[\[2\]](#)
- Ammonium hydroxide solution[\[2\]](#)
- Ultrasonic bath
- Centrifuge
- Syringe filters (0.45 μm)

Protocol:

- Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.
- Add 20 mL of methanol to the flask.
- Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
- Centrifuge the extract at 4000 rpm for 15 minutes.
- Filter the supernatant through a 0.45 μm syringe filter into a clean collection vial.

- For a more specific extraction of alkaloids, a liquid-liquid extraction can be performed. After initial methanol extraction and evaporation, the residue can be dissolved in an acidic aqueous solution and then extracted with an organic solvent like dichloromethane after basification with ammonium hydroxide.[2]
- Evaporate the solvent from the filtered extract under reduced pressure.
- Reconstitute the dried extract in a known volume (e.g., 1.0 mL) of the mobile phase.
- The sample is now ready for HPLC or UPLC-MS analysis.

HPLC Method for Quantification

Instrumentation and Conditions:

Parameter	Specification
HPLC System	A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
Column	Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase	A gradient of Acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-20 min, 10-90% A; 20-25 min, 90% A; 25.1-30 min, 10% A.
Flow Rate	1.0 mL/min.
Column Temperature	30 °C.
Detection Wavelength	245 nm.
Injection Volume	10 µL.

Procedure:

- **Standard Preparation:** Prepare a stock solution of **(-)-Cornigerine** reference standard (e.g., 1 mg/mL) in methanol. From this, prepare a series of working standard solutions of different

concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase to construct a calibration curve.

- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Quantification: Identify the **(-)-Cornigerine** peak in the sample chromatogram by comparing its retention time with that of the standard. The concentration of **(-)-Cornigerine** in the sample is calculated using the linear regression equation obtained from the calibration curve.

UPLC-MS/MS Method for Enhanced Sensitivity and Specificity

For a more sensitive and selective analysis, a UPLC system coupled with a tandem mass spectrometer (MS/MS) can be utilized.

Instrumentation and Conditions:

Parameter	Specification
UPLC System	A standard UPLC system.
Column	Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[3]
Mobile Phase	A gradient of Acetonitrile (A) and water with 0.1% formic acid (B).[3]
Flow Rate	0.3 mL/min.[4]
Column Temperature	35 °C.[3]
Mass Spectrometer	A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.[3]
Ionization Mode	Positive (ESI+).[3]
Scan Mode	Multiple Reaction Monitoring (MRM) for targeted quantification.

Procedure:

The procedure is similar to the HPLC method, but instead of UV detection, the mass spectrometer is used to monitor specific precursor-to-product ion transitions for **(-)-Cornigerine** for highly selective quantification.

Data Presentation

While specific quantitative data for **(-)-Cornigerine** is not widely available in published literature, the following table presents representative semi-quantitative data for **(-)-Cornigerine** found in *Colchicum szovitsii* extracts, expressed as peak area from a UPLC-QTOF-MS analysis, and quantitative data for the related alkaloid colchicine in other *Colchicum* species for comparative purposes.^{[5][6]}

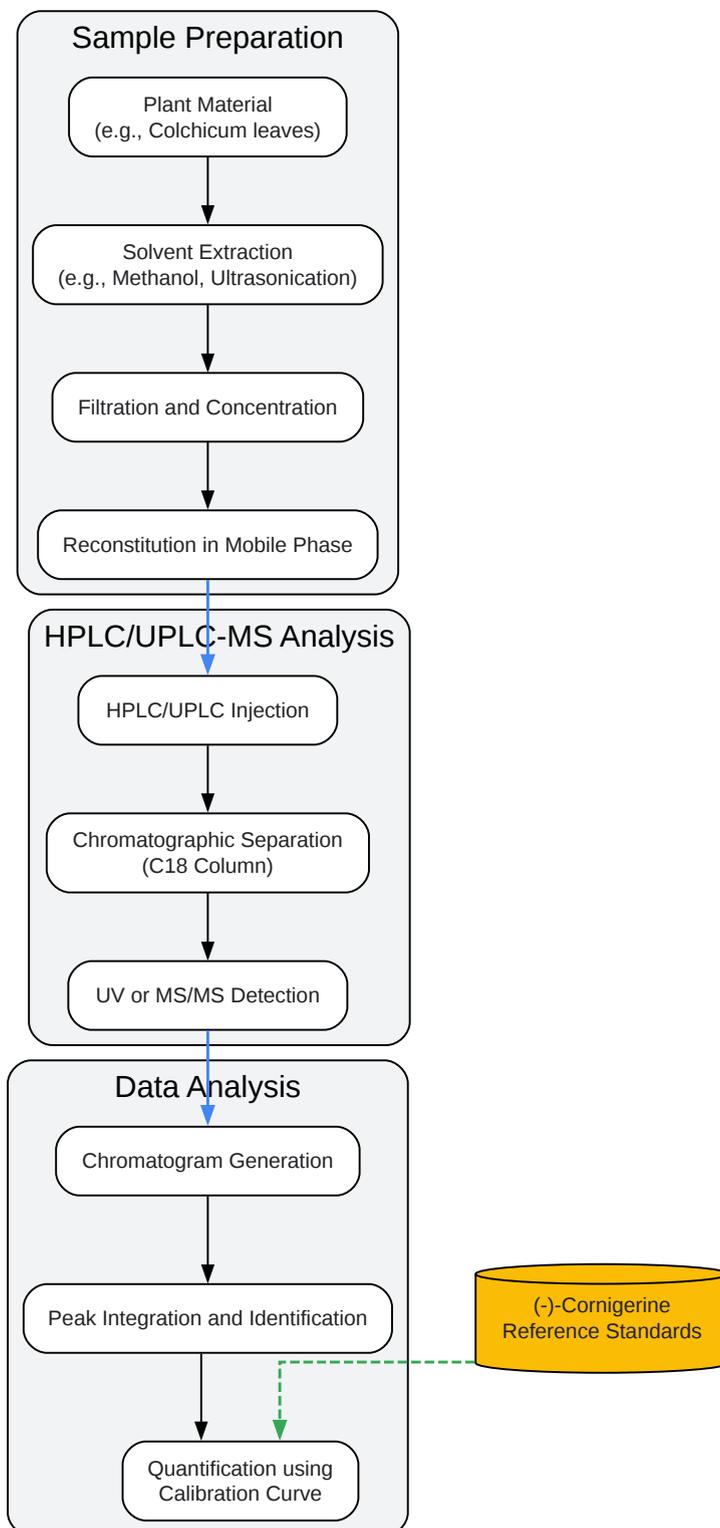
Plant Species	Plant Part	Compound	Method	Concentration/Peak Area	Reference
Colchicum szovitsii	Leaf	(-)-Cornigerine	UPLC-QTOF-MS	Peak Area: 1.2 x 10 ⁶ (representative value)	[5]
Colchicum szovitsii	Flower	(-)-Cornigerine	UPLC-QTOF-MS	Peak Area: 8.5 x 10 ⁵ (representative value)	[5]
Colchicum szovitsii	Root	(-)-Cornigerine	UPLC-QTOF-MS	Peak Area: 5.1 x 10 ⁵ (representative value)	[5]
Colchicum steveni	Leaf	Colchicine	HPLC-UV	0.204 g/100 g dry weight	[6]
Colchicum hierosolymitanum	Corm	Colchicine	HPLC-UV	0.126 g/100 g dry weight	[6]
Colchicum triphyllum	Whole Plant	Colchicine	HPLC-UV	0.10% (w/w)	[7]

Note: The peak area values for **(-)-Cornigerine** are semi-quantitative and intended for relative comparison between different plant parts. For absolute quantification, a calibration curve with a certified reference standard is required.

Visualizations

Experimental Workflow

Workflow for HPLC-Based Quantification of (-)-Cornigerine

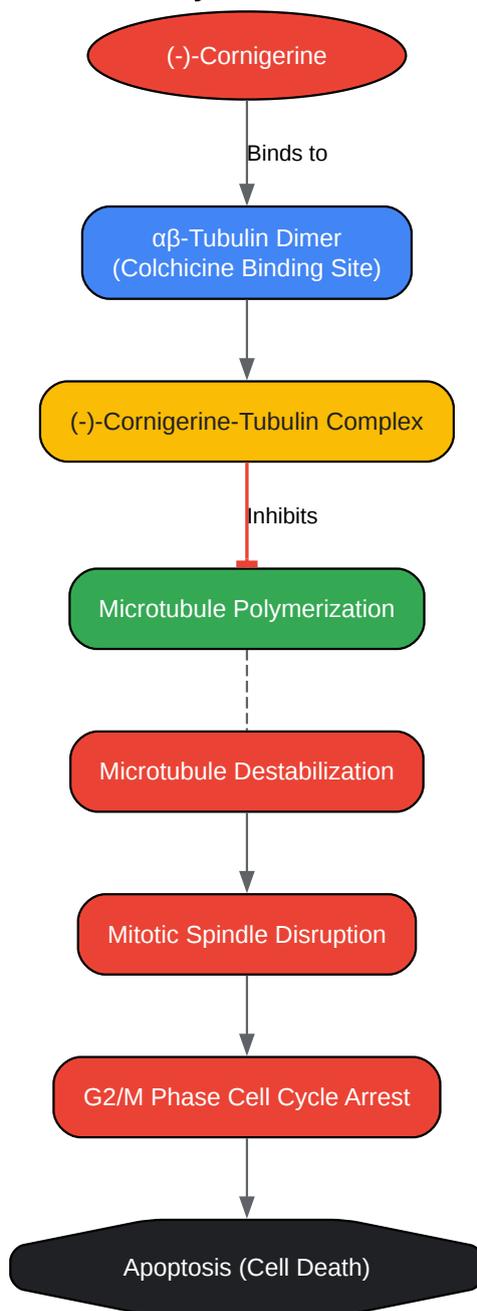


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Caption: General workflow for the quantification of **(-)-Cornigerine**.

Signaling Pathway of Tubulin Polymerization Inhibition

Signaling Pathway of Tubulin Polymerization Inhibition by (-)-Cornigerine



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